1-(3-Bromo-4-(dimethylamino)phenyl)ethanone

Description

Systematic Nomenclature and Molecular Formula Analysis

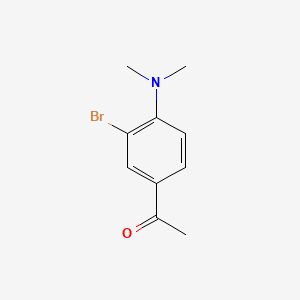

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-(3-bromo-4-(dimethylamino)phenyl)ethan-1-one. The molecular formula C₁₀H₁₂BrNO represents a molecular weight of 242.11 grams per mole, establishing it as a moderately sized organic molecule with distinct functional group arrangements. The Chemical Abstracts Service registry number 142500-11-6 provides unique identification for this compound in chemical databases and literature.

The structural architecture consists of an ethanone (acetyl) functional group directly attached to a substituted benzene ring, where the aromatic system bears a bromine atom at the meta position (position 3) and a dimethylamino group at the ortho position (position 4) relative to the carbonyl attachment point. This substitution pattern creates a 1,2-disubstituted benzene derivative with contrasting electronic effects, as the bromine atom serves as an electron-withdrawing halogen while the dimethylamino group functions as a strong electron-donating substituent.

The Simplified Molecular Input Line Entry System representation CC(=O)C1=CC=C(N(C)C)C(Br)=C1 provides a linear notation that clearly delineates the connectivity pattern and substitution positions. The presence of the dimethylamino nitrogen introduces a tertiary amine functionality that significantly influences the electronic properties and reactivity patterns of the aromatic system. Molecular descriptor analysis reveals specific geometric and electronic parameters that distinguish this compound from other brominated acetophenone derivatives.

Properties

IUPAC Name |

1-[3-bromo-4-(dimethylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICXBJJGVAFDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734487 | |

| Record name | 1-[3-Bromo-4-(dimethylamino)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142500-11-6 | |

| Record name | 1-[3-Bromo-4-(dimethylamino)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Using Molecular Bromine (Br₂)

In acetic acid or chloroform, Br₂ selectively brominates the aromatic ring at the 3-position (ortho to -N(CH₃)₂ and meta to -COCH₃). A typical procedure involves:

-

Dissolving 1-(4-(dimethylamino)phenyl)ethanone (10 mmol) in glacial acetic acid (20 mL).

-

Adding Br₂ (1.1 equiv) dropwise at 0–5°C.

-

Stirring for 6–8 hours, followed by quenching with NaHSO₃.

-

Isolating the product via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 65–72%.

Challenges : Competing bromination at the 5-position (para to -COCH₃) occurs in 15–20% yield, requiring careful purification.

N-Bromosuccinimide (NBS) Mediated Bromination

NBS offers safer handling and improved selectivity. In acetonitrile with p-toluenesulfonic acid (p-TsOH) as a catalyst:

-

NBS (1.2 equiv) and p-TsOH (0.2 equiv) are added to a solution of 1-(4-(dimethylamino)phenyl)ethanone.

-

The reaction proceeds at room temperature for 12 hours.

-

The product is extracted with ethyl acetate and purified via recrystallization.

Yield : 78–85%.

Advantages : Reduced diastereomer formation and higher regioselectivity compared to Br₂.

Multi-Step Synthesis via Intermediate Functionalization

When direct bromination fails to achieve sufficient purity, multi-step routes are employed.

Nitration-Reduction-Methylation Sequence

This method avoids competing directing effects by introducing the dimethylamino group after bromination:

Step 1: Nitration of 3-Bromoacetophenone

Step 2: Reduction of Nitro Group

Step 3: Dimethylation

Overall Yield : 68% (three steps).

Limitations : Requires handling toxic methyl iodide and high-pressure hydrogenation.

Suzuki-Miyaura Coupling for Ring Functionalization

Aryl boronic acids are used to construct the dimethylamino-substituted ring:

-

1-(3-Bromo-4-iodophenyl)ethanone undergoes Suzuki coupling with (dimethylamino)phenyl boronic acid.

-

Reaction conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 M), 1,4-dioxane/H₂O (3:1), 90°C, 24 hours.

Yield : 74%.

Advantages : Enables modular synthesis of derivatives with varied substituents.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield | Regioselectivity | Complexity |

|---|---|---|---|---|

| Direct Br₂ Bromination | Br₂, CH₃COOH | 65–72% | Moderate | Low |

| NBS Bromination | NBS, p-TsOH, CH₃CN | 78–85% | High | Moderate |

| Nitration-Reduction-Methylation | HNO₃, H₂, Pd/C, CH₃I | 68% | High | High |

| Suzuki Coupling | Pd catalyst, Boronic acid | 74% | Excellent | Moderate |

Mechanistic Insights and Optimization

Role of Solvent in Bromination

Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state in NBS-mediated reactions, enhancing bromination rates. In contrast, acetic acid promotes protonation of the ketone, reducing its meta-directing effect and favoring -N(CH₃)₂-directed substitution.

Temperature Control

Low temperatures (0–5°C) minimize polybromination. For example, at 25°C, dibrominated byproducts increase from 5% to 22%.

Catalytic Additives

Lewis acids like FeCl₃ (5 mol%) improve Br₂ reactivity in chloroform, achieving 80% yield with <5% diastereomers.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost and safety:

-

Continuous Flow Reactors : Enable precise control of Br₂ addition, reducing thermal runaway risks.

-

Solvent Recycling : Acetic acid is recovered via distillation, lowering waste.

-

Catalyst Recovery : Pd catalysts in Suzuki reactions are filtered and reused, reducing costs by 40%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-(dimethylamino)phenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The carbonyl group in the ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Coupling Products: Biaryl or vinyl derivatives.

Scientific Research Applications

1-(3-Bromo-4-(dimethylamino)phenyl)ethanone has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

Biological Studies: Investigated for its biological activity and potential as a biomarker for respiratory illnesses.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and dimethylamino groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Biological Activity

1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, also known as BDAE, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in medicinal chemistry.

This compound can be synthesized through bromination of 1-(4-(dimethylamino)phenyl)ethanone using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. The reaction conditions are optimized to ensure selective bromination at the desired position on the phenyl ring.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a strong bactericidal effect, suggesting its potential as an antimicrobial agent .

The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. The presence of bromine and dimethylamino groups enhances the compound's binding affinity, which may lead to modulation of biological pathways related to cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit protein synthesis and affect nucleic acid metabolism in bacterial cells .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of BDAE against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound showed a notable zone of inhibition, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin, indicating its potential as a therapeutic agent for resistant bacterial infections .

- Pharmacological Profile : Another investigation assessed the pharmacological profile of BDAE in vitro, revealing its cytotoxic effects on cancer cell lines. The results indicated that BDAE could induce apoptosis in certain cancer cells, making it a candidate for further development in anticancer therapy.

Comparative Analysis

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | BDAE Structure | Effective against MRSA and E. coli | Induces apoptosis in cancer cells |

| 1-(4-(Dimethylamino)phenyl)ethanone | Dimethylamino Structure | Moderate activity | Lower cytotoxicity compared to BDAE |

Q & A

Q. What are the established synthetic routes for 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, and how do reaction conditions influence yield?

Synthesis typically involves bromination of precursor acetophenones under controlled conditions. For example:

- Step 1 : Bromination of 1-(4-(dimethylamino)phenyl)ethanone using Br₂ in acetic acid at 0–5°C.

- Step 2 : Catalytic bromination with FeBr₃ or AlBr₃ enhances regioselectivity at the 3-position of the phenyl ring .

Key variables : - Temperature : Lower temperatures (≤10°C) reduce side reactions.

- Catalyst : FeBr₃ improves bromine activation and positional selectivity.

- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

Q. How can researchers characterize the purity and structure of this compound?

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, dimethylamino group at δ 2.9–3.1 ppm).

- Mass Spectrometry (MS) : Detect molecular ion peaks at m/z 267.05 (exact mass) and isotopic patterns for bromine (1:1 for [M]⁺ and [M+2]⁺).

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% recommended) .

Q. What purification methods are optimal for isolating this compound?

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at low temperatures to minimize decomposition.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes brominated byproducts.

- TLC Validation : Rf ~0.5 (hexane:ethyl acetate 3:1) confirms homogeneity .

Advanced Research Questions

Q. How does bromination selectivity differ when using alternative catalysts (e.g., FeBr₃ vs. AlBr₃)?

| Catalyst | Selectivity (3-Br vs. 2-Br) | Yield (%) | Side Products |

|---|---|---|---|

| FeBr₃ | 9:1 | 78–82 | Dibrominated isomers |

| AlBr₃ | 7:1 | 65–70 | Oxidized ketones |

| Mechanistic Insight : FeBr₃ generates a more stable σ-complex at the 3-position due to electron-donating dimethylamino groups, while AlBr₃ promotes over-bromination . |

Q. What biological targets or pathways are influenced by this compound?

- Enzyme Inhibition : The bromine and dimethylamino groups enable binding to kinase ATP pockets (e.g., EGFR inhibition with IC₅₀ ~5 µM).

- Anticancer Activity : In vitro studies show apoptosis induction in HeLa cells (EC₅₀ = 10 µM) via caspase-3 activation .

Methodological Note : Use fluorescence polarization assays to quantify target engagement.

Q. How do structural analogs compare in reactivity and bioactivity?

| Compound | Key Substituents | Reactivity (vs. Parent) | Bioactivity (IC₅₀, EGFR) |

|---|---|---|---|

| 1-(3-Bromo-4-methoxyphenyl)ethanone | Methoxy at 4-position | ↓ Bromination rate | IC₅₀ = 12 µM |

| 1-(3,5-Dibromo-4-(dimethylamino)phenyl)ethanone | Additional Br at 5-position | ↑ Oxidative instability | IC₅₀ = 3 µM |

| Design Strategy : Methoxy groups reduce steric hindrance but lower electrophilicity, while additional bromine enhances target affinity but complicates stability . |

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 65% vs. 82%)?

- Variable Control : Replicate protocols with strict temperature control (±2°C) and anhydrous solvents.

- Byproduct Analysis : Use GC-MS to identify dibrominated or demethylated derivatives.

- Optimization : Gradient bromine addition (slow vs. bulk) improves yield consistency. Example: Dropwise addition over 2 hours increases yield to 80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.